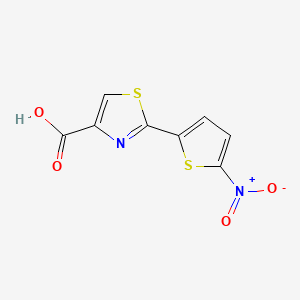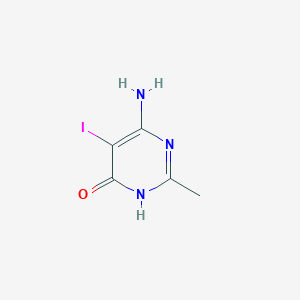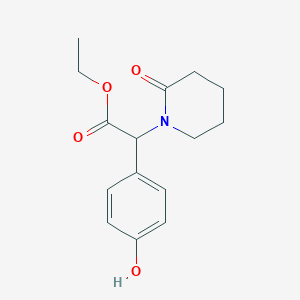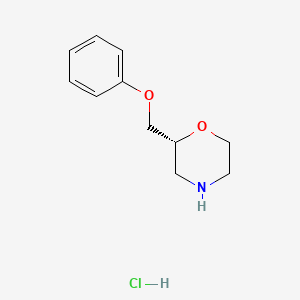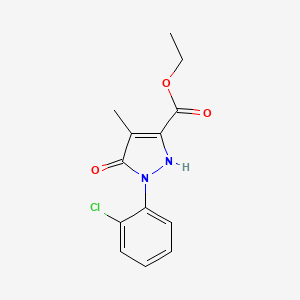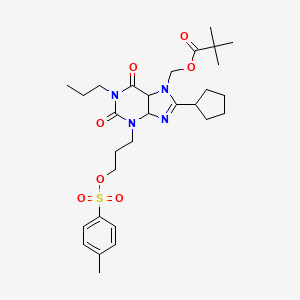![molecular formula C9H9N3O B11771581 N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
N-Methyl-1H-benzo[d]imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1H-benzo[d]imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1H-benzo[d]imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with formic acid to form benzimidazole, followed by N-methylation and subsequent carboxylation at the 4-position. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization and methylation processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-1H-benzo[d]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amides and amines.
Substitution: Formation of substituted benzimidazole derivatives with diverse functional groups.
Aplicaciones Científicas De Investigación
N-Methyl-1H-benzo[d]imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of N-Methyl-1H-benzo[d]imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Benzimidazole: Shares the benzimidazole core but lacks the N-methyl and carboxamide groups.
N-Methylbenzimidazole: Similar structure but without the carboxamide group.
4-Carboxamidebenzimidazole: Contains the carboxamide group but lacks the N-methyl group.
Uniqueness: The combination of these functional groups enhances the compound’s reactivity and its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
N-methyl-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-10-9(13)6-3-2-4-7-8(6)12-5-11-7/h2-5H,1H3,(H,10,13)(H,11,12) |
Clave InChI |
KEGWGXMNPKRJRP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C2C(=CC=C1)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
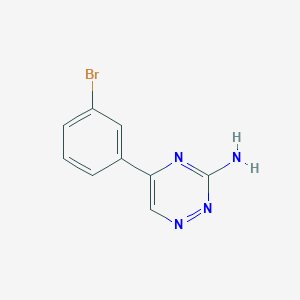
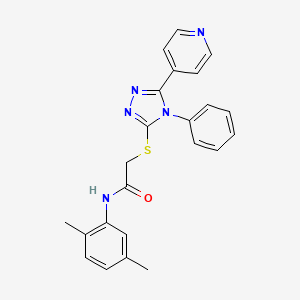
![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
